![molecular formula C12H14N2S B454720 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438215-91-9](/img/structure/B454720.png)
4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
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Description
4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (DMTMA) is a small molecule that has been widely studied in various scientific fields. It has been used in a variety of laboratory experiments and has been demonstrated to have multiple biochemical and physiological effects. In
Scientific Research Applications
Anti-inflammatory Activity
- Synthesis and Biological Evaluation : Research on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the specified compound, has revealed their potential as direct inhibitors of 5-lipoxygenase, an enzyme crucial in inflammation-related diseases like asthma and rheumatoid arthritis. N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, in particular, exhibited potent anti-inflammatory activity as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).
Molecular Structure and Computational Studies
- Characterization and Computational Analysis : A compound with a similar structure was characterized using X-ray diffraction and theoretical calculations, including Density Functional Theory (DFT), to understand its molecular geometry, interactions, and potential applications in fields like antitumor therapy (Karakurt, Cukurovalı, Subasi, & Kani, 2016).
Applications in Polymer Synthesis
- Catalyst Systems for Polymerization : In a study exploring catalysts for polymerizing 2,6-dimethylphenol, aromatic amine ligands like 4-aminopyridine were used alongside copper(I) chloride. This system, including amines structurally related to the specified compound, showed remarkable efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), indicating potential utility in advanced polymer production (Kim, Shin, Kim, Kim, & Kim, 2018).
Cytotoxic Activity in Cancer Research
- Synthesis and Cytotoxic Activity of Derivatives : Derivatives of a similar structure have been synthesized and tested for cytotoxic properties against cancer cell lines. Some showed potent cytotoxic effects, indicating their potential in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Other Applications
- Corrosion Inhibition : Thiazole derivatives, related structurally to the compound , have been studied for their corrosion inhibition properties on metals like copper, suggesting industrial applications in corrosion prevention (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-5-10(6-8(7)2)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFLPTHRTUYMKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357079 |
Source
|
Record name | 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
438215-91-9 |
Source
|
Record name | 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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